REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.Cl[C:14]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:15].O>CN1CCCC1=O>[CH2:17]([O:16][C:14]([N:8]([C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1)[CH2:9][C:10]([OH:12])=[O:11])=[O:15])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)NCC(=O)O
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
50.1 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring over a 40 min period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at ambient conditions for 18 h
|
Duration
|
18 h
|
Type
|
WAIT
|
Details
|
stored at 4° C. for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Type
|
CUSTOM
|
Details
|
recrystallized in warm ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven at 40° C. overnight (yield 75%, mp=196-198° C.)
|
Duration
|
8 (± 8) h
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |